molecular formula C20H30N2O4S2 B3006197 4-Butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide CAS No. 1036170-20-3

4-Butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide

Cat. No.: B3006197
CAS No.: 1036170-20-3
M. Wt: 426.59
InChI Key: GSTSBKGEMGCQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide is a useful research compound. Its molecular formula is C20H30N2O4S2 and its molecular weight is 426.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A study discussed the synthesis of β-N-(4-methoxybenzoyl)- and β-N-(3-nitrobenzoyl)hydrazides and tested them for antibacterial activity. Though not directly mentioning the specific compound, it provides insights into the antimicrobial potential of similar compounds (Zvereva et al., 2005).

Antioxidant Properties

  • Synthesis and Evaluation of Antioxidant Activity : In a study, compounds were synthesized by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid, and their antioxidant properties were evaluated. This research suggests the potential antioxidant applications of similar compounds (Shakir et al., 2014).

Heat and Light Stabilizers

  • Mechanisms of Antioxidant Action : A study explored the use of antioxidants and UV stabilizers containing the thiol group for enhancing the heat and light stability of ABS polymers. This research indicates the utility of similar compounds in material stabilization (Fernando & Scott, 1980).

Chemical Synthesis and Reactions

  • Reactions of Steroidal Compounds : Research on the reaction of steroidal compounds with hypervalent iodine shows how derivatives of methoxybenzoic acids and esters are involved in the formation of various compounds, hinting at the relevance in synthetic organic chemistry (Numazawa et al., 1988).
  • Electrocatalytic Oxidation of Alcohols and Diols : A study on the electrocatalytic oxidation of various alcohols and diols using polypyridyl complexes of ruthenium, involving methoxybenzyl alcohol, suggests potential applications in electrochemistry and organic synthesis (Navarro et al., 1998).

Liquid Crystalline Compounds

  • New Troponoid Liquid Crystalline Compounds : Research into the crystallographic structure of 5-butoxy-2-(4-methoxybenzoylamino)tropone, a liquid crystalline compound, shows the potential of such compounds in the development of new materials with specific properties (Mori et al., 1997).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s possible that the compound could exhibit biological activity due to the presence of the hydrazide and dithiolane functional groups, but this would need to be confirmed through experimental studies .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential hazards .

Future Directions

The future directions for research on this compound are not specified in the search results. Given its unique structure, it could be of interest in various fields, including medicinal chemistry, materials science, and others . Further studies would be needed to explore its potential applications.

Properties

IUPAC Name

4-butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S2/c1-3-4-12-26-17-10-9-15(14-18(17)25-2)20(24)22-21-19(23)8-6-5-7-16-11-13-27-28-16/h9-10,14,16H,3-8,11-13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTSBKGEMGCQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NNC(=O)CCCCC2CCSS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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